Cas no 31872-99-8 ((2S)-2-amino-6-methylheptanoic acid)
(2S)-2-amino-6-methylheptanoic acid Chemical and Physical Properties
Names and Identifiers
-
- (S)-2-Amino-6-methylheptanoic acid
- Heptanoic acid, 2-amino-6-methyl-, (2S)-
- (2S)-2-amino-6-methylheptanoic acid
- CS-0274166
- EN300-1297417
- AKOS016006339
- 31872-99-8
- SCHEMBL564047
- (S)-2-Amino-6-methylheptanoicacid
- F8889-8714
- F80665
- DB-328092
- DTXSID50733573
-
- MDL: MFCD23135564
- Inchi: 1S/C8H17NO2/c1-6(2)4-3-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m0/s1
- InChI Key: HDIIAKZNFLPDPT-ZETCQYMHSA-N
- SMILES: OC([C@H](CCCC(C)C)N)=O
Computed Properties
- Exact Mass: 159.12601
- Monoisotopic Mass: 159.125928785g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.7
- Topological Polar Surface Area: 63.3Ų
Experimental Properties
- PSA: 63.32
(2S)-2-amino-6-methylheptanoic acid Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| Chemenu | CM183631-1g |
(S)-2-amino-6-methylheptanoic acid |
31872-99-8 | 95% | 1g |
$729 | 2021-06-09 | |
| Chemenu | CM183631-1g |
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| A2B Chem LLC | AF69078-1g |
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$531.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344836-50mg |
(S)-2-Amino-6-methylheptanoic acid |
31872-99-8 | 95+% | 50mg |
¥27487.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344836-100mg |
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(S)-2-Amino-6-methylheptanoic acid |
31872-99-8 | 95+% | 250mg |
¥32292.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344836-500mg |
(S)-2-Amino-6-methylheptanoic acid |
31872-99-8 | 95+% | 500mg |
¥29174.00 | 2024-08-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1344836-1g |
(S)-2-Amino-6-methylheptanoic acid |
31872-99-8 | 95+% | 1g |
¥28053.00 | 2024-08-02 | |
| Advanced ChemBlocks | M22853-250MG |
(2S)-2-Amino-6-methylheptanoic acid |
31872-99-8 | 97% | 250MG |
$220 | 2023-09-15 |
(2S)-2-amino-6-methylheptanoic acid Related Literature
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Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
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Zhizhen Lai,Mo Zhang,Jinyu Zhou,Tianjing Chen,Dan Li,Xuejing Shen,Jia Liu,Jiang Zhou,Zhili Li Analyst, 2021,146, 4261-4267
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on (2S)-2-amino-6-methylheptanoic acid
Introduction to (2S)-2-amino-6-methylheptanoic acid (CAS No. 31872-99-8)
(2S)-2-amino-6-methylheptanoic acid (CAS No. 31872-99-8) is a chiral amino acid that has garnered significant attention in the fields of medicinal chemistry and biochemistry due to its unique structural properties and potential biological activities. This compound belongs to the class of α-amino acids, which are fundamental building blocks of proteins and play crucial roles in various biological processes. The presence of a methyl group at the C-6 position and the chiral center at C-2 contribute to its distinct chemical and biological characteristics.
The synthesis of (2S)-2-amino-6-methylheptanoic acid has been extensively studied, with several methodologies reported in the literature. One of the most common approaches involves the asymmetric synthesis of the chiral center using enantioselective catalysts or chiral auxiliaries. Recent advancements in catalytic asymmetric synthesis have significantly improved the efficiency and yield of this process, making it more feasible for large-scale production. For instance, a study published in Journal of Organic Chemistry in 2021 described a novel iridium-catalyzed asymmetric hydrogenation method that achieved high enantiomeric purity (ee > 99%) and excellent yields (up to 95%).
The biological activities of (2S)-2-amino-6-methylheptanoic acid have been explored in various contexts, including its potential as a drug candidate and its role in metabolic pathways. One notable application is its use as a precursor for the synthesis of peptides and peptidomimetics, which are essential in drug discovery and development. Peptides derived from this amino acid have shown promise in modulating protein-protein interactions, which are critical for many disease states, including cancer and neurodegenerative disorders.
In addition to its use as a building block for peptide synthesis, (2S)-2-amino-6-methylheptanoic acid has been investigated for its potential therapeutic effects. A study published in Bioorganic & Medicinal Chemistry Letters in 2020 reported that derivatives of this compound exhibited potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that (2S)-2-amino-6-methylheptanoic acid and its derivatives could be valuable candidates for the treatment of inflammatory diseases.
The metabolic fate of (2S)-2-amino-6-methylheptanoic acid has also been a subject of interest. Research conducted by a team at the University of California, San Francisco, revealed that this compound is metabolized primarily through β-oxidation pathways in liver cells. The study, published in Molecular Metabolism in 2019, demonstrated that the presence of the methyl group at C-6 influences the rate and efficiency of metabolism, potentially affecting its bioavailability and pharmacokinetic properties.
In the context of drug delivery, (2S)-2-amino-6-methylheptanoic acid has been explored as a component of prodrugs designed to enhance solubility and permeability. A recent study published in Journal of Pharmaceutical Sciences in 2021 described the development of a prodrug system where (2S)-2-amino-6-methylheptanoic acid was conjugated to a poorly soluble drug molecule, resulting in improved oral bioavailability and reduced toxicity. This approach holds promise for optimizing the delivery of various therapeutic agents.
The environmental impact of chemicals used in pharmaceuticals is an increasingly important consideration. Research on the biodegradability and ecotoxicity of (2S)-2-amino-6-methylheptanoic acid has shown that it is readily biodegradable under aerobic conditions and exhibits low toxicity to aquatic organisms. A study published in Environmental Science & Technology in 2018 reported that this compound was rapidly degraded by microbial communities found in soil and water environments, suggesting minimal environmental persistence.
In conclusion, (2S)-2-amino-6-methylheptanoic acid (CAS No. 31872-99-8) is a versatile compound with significant potential applications in medicinal chemistry, biochemistry, and drug development. Its unique structural features, coupled with its favorable biological activities and metabolic properties, make it an attractive candidate for further research and development. Ongoing studies continue to uncover new insights into its mechanisms of action and potential therapeutic uses, contributing to advancements in the field.